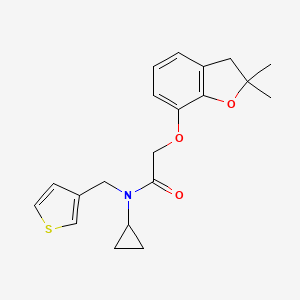

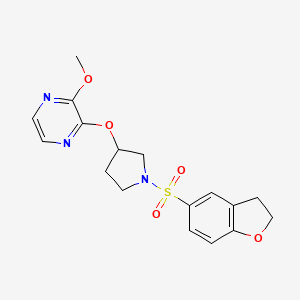

![molecular formula C12H13N5S B2423765 4-(3-Etil-[1,2,4]triazolo[3,4-b][1,3,4]-tiadiazol-6-il)-bencilamina CAS No. 878437-05-9](/img/structure/B2423765.png)

4-(3-Etil-[1,2,4]triazolo[3,4-b][1,3,4]-tiadiazol-6-il)-bencilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C12H13N5S and its molecular weight is 259.33. The purity is usually 95%.

BenchChem offers high-quality (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Este compuesto y sus derivados han sido sintetizados y evaluados por su actividad antibacteriana . Algunos de estos compuestos mostraron actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas .

Propiedades Anticancerígenas

Se ha reportado que el compuesto posee propiedades anticancerígenas . Los derivados de este compuesto se han utilizado en el campo farmacéutico y se han convertido en fármacos populares para tratar varios tipos de cáncer .

Actividad Antiviral

El compuesto y sus derivados han mostrado actividad antiviral contra la influenza aviar altamente patógena (HPAI H5N1) . Esto sugiere un uso potencial en el desarrollo de medicamentos antivirales.

Efectos Antiproliferativos

Se ha reportado que el compuesto tiene efectos antiproliferativos . Esta propiedad podría ser útil en el desarrollo de medicamentos para enfermedades caracterizadas por el crecimiento celular anormal.

Efectos Analgésicos y Antiinflamatorios

Se ha reportado que el compuesto tiene efectos analgésicos y antiinflamatorios . Esto sugiere un uso potencial en el desarrollo de medicamentos para aliviar el dolor y antiinflamatorios.

Propiedades Antioxidantes

Se ha reportado que el compuesto tiene propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad Antifúngica

Se ha reportado que el compuesto tiene actividad antifúngica . Esto sugiere un uso potencial en el desarrollo de medicamentos antifúngicos.

Efectos Reguladores del Crecimiento Vegetal

Se ha reportado que el compuesto tiene efectos reguladores del crecimiento vegetal . Esto sugiere un uso potencial en el desarrollo de productos agrícolas para mejorar el crecimiento de las plantas.

Mecanismo De Acción

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This inhibition could potentially disrupt the production of aromatic amino acids and other metabolites, affecting the growth and survival of the bacteria.

Pharmacokinetics

For instance, some triazolothiadiazine derivatives have shown antiviral activity against the influenza A virus .

Result of Action

Similar compounds have shown to possess antibacterial activities . This suggests that the compound could potentially inhibit bacterial growth or kill bacteria directly.

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine are largely determined by its triazole nucleus. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine may interact with a wide range of biomolecules, influencing various biochemical reactions

Cellular Effects

Given the known biological activities of triazole compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects and the types of cells affected by this compound have not been reported and warrant further study.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5S/c1-2-10-14-15-12-17(10)16-11(18-12)9-5-3-8(7-13)4-6-9/h3-6H,2,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJJOLBNHUDSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)

![(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2423690.png)

![(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B2423691.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)